![molecular formula C29H29N3O B3481623 4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(4-ethylphenyl)quinoline](/img/structure/B3481623.png)
4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(4-ethylphenyl)quinoline
Overview
Description
4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(4-ethylphenyl)quinoline, also known as BZQ or RBZ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(4-ethylphenyl)quinoline acts as a selective dopamine D3 receptor antagonist, which may explain its potential applications in neuroscience and drug addiction research. 4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(4-ethylphenyl)quinoline has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. This inhibition may explain 4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(4-ethylphenyl)quinoline's potential anticancer activity.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(4-ethylphenyl)quinoline has been shown to have various biochemical and physiological effects, including the inhibition of dopamine D3 receptor activity, the inhibition of topoisomerase II activity, and the inhibition of cancer cell growth. 4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(4-ethylphenyl)quinoline has also been shown to have low toxicity in animal studies, which may make it a promising lead compound for drug development.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(4-ethylphenyl)quinoline in lab experiments is its selectivity for dopamine D3 receptors, which allows researchers to study the specific effects of dopamine D3 receptor antagonism. However, one limitation of using 4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(4-ethylphenyl)quinoline is its low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research involving 4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(4-ethylphenyl)quinoline. One direction is the development of new drugs based on 4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(4-ethylphenyl)quinoline's structure and mechanism of action. Another direction is the study of 4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(4-ethylphenyl)quinoline's potential applications in other research fields, such as neuroscience and drug addiction research. Additionally, further studies are needed to investigate the safety and toxicity of 4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(4-ethylphenyl)quinoline in animal and human studies.
Scientific Research Applications
4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(4-ethylphenyl)quinoline has been studied for its potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(4-ethylphenyl)quinoline has been shown to act as a selective dopamine D3 receptor antagonist, which may have implications for the treatment of drug addiction and other neurological disorders. In cancer research, 4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(4-ethylphenyl)quinoline has been shown to inhibit the growth of various cancer cell lines, including breast cancer and leukemia cells. 4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(4-ethylphenyl)quinoline has also been studied as a potential lead compound for the development of new drugs.
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[2-(4-ethylphenyl)quinolin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O/c1-2-22-12-14-24(15-13-22)28-20-26(25-10-6-7-11-27(25)30-28)29(33)32-18-16-31(17-19-32)21-23-8-4-3-5-9-23/h3-15,20H,2,16-19,21H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWLTJVGYWCHJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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